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Compound of Interest

Compound Name: 3-(2,5-Difluorophenyl)picolinic acid

CAS No.: 1261920-67-5

Cat. No.: B3095147

Get Quote

Introduction

3-(2,5-Difluorophenyl)picolinic acid is a pyridine carboxylic acid derivative with a

difluorophenyl substituent. As with many complex organic molecules, its structural elucidation

and purity assessment are crucial for its application in research and development, particularly

in fields like medicinal chemistry and materials science. Spectroscopic techniques, including

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), provide a powerful toolkit for the unambiguous characterization of this compound. This

technical guide outlines the principles, experimental considerations, and expected spectral

features for the comprehensive analysis of 3-(2,5-Difluorophenyl)picolinic acid.

While a complete, publicly available dataset of NMR, IR, and MS spectra for 3-(2,5-
Difluorophenyl)picolinic acid is not readily found in a single comprehensive source, this

guide will draw upon established knowledge of the spectroscopic characteristics of its

constituent moieties—the picolinic acid core and the 2,5-difluorophenyl group—to predict and

interpret its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful technique for determining the precise structure of an

organic molecule in solution. For 3-(2,5-Difluorophenyl)picolinic acid, ¹H, ¹³C, and ¹⁹F NMR

experiments are all highly informative.

Experimental Protocol for NMR Analysis
A standardized protocol for the NMR analysis of 3-(2,5-Difluorophenyl)picolinic acid is as

follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent

can influence the chemical shifts, particularly of the acidic proton.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton

frequency of 400 MHz or higher to achieve adequate signal dispersion.

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a

30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans

to obtain a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower

natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation

delay (e.g., 2-5 seconds) are generally necessary.

¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum will provide direct information about the

fluorine environments.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 3-(2,5-Difluorophenyl)picolinic acid is expected to show distinct

signals for the protons on both the pyridine and the phenyl rings.
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Proton Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constants

(J, Hz)

Pyridine H4 ~8.0 - 8.2
Doublet of doublets

(dd)

Pyridine H5 ~7.6 - 7.8
Triplet (t) or multiplet

(m)

Pyridine H6 ~8.6 - 8.8
Doublet of doublets

(dd)

Phenyl H3' ~7.2 - 7.4 Multiplet (m)

Phenyl H4' ~7.1 - 7.3 Multiplet (m)

Phenyl H6' ~7.4 - 7.6 Multiplet (m)

Carboxylic Acid OH > 10 (variable) Broad singlet (br s)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

concentration.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The carbons

attached to fluorine will exhibit characteristic splitting (C-F coupling).
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Carbon Assignment
Expected Chemical Shift (δ,

ppm)
Expected C-F Coupling

Carboxylic Acid C=O ~165 - 170 No

Pyridine C2 ~150 - 155 No

Pyridine C3 ~135 - 140 No

Pyridine C4 ~125 - 130 No

Pyridine C5 ~120 - 125 No

Pyridine C6 ~148 - 152 No

Phenyl C1' ~130 - 135 Yes

Phenyl C2' ~155 - 160 (doublet) Yes (large ¹JCF)

Phenyl C3'
~115 - 120 (doublet of

doublets)
Yes (²JCF and ⁴JCF)

Phenyl C4'
~118 - 122 (doublet of

doublets)
Yes (³JCF and ³JCF)

Phenyl C5' ~158 - 162 (doublet) Yes (large ¹JCF)

Phenyl C6'
~115 - 120 (doublet of

doublets)
Yes (²JCF and ⁴JCF)

Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent

fluorine atoms on the phenyl ring, likely in the range of -110 to -140 ppm. These signals will

likely appear as multiplets due to coupling with protons and with each other.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule.

Experimental Protocol for IR Analysis
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or as a KBr pellet.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the

spectrum.

Data Acquisition: Typically, the spectrum is recorded in the range of 4000 to 400 cm⁻¹.

Expected IR Spectral Data
The IR spectrum of 3-(2,5-Difluorophenyl)picolinic acid will exhibit characteristic absorption

bands for its functional groups.

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

O-H stretch (Carboxylic Acid) 2500 - 3300 Broad

C-H stretch (Aromatic) 3000 - 3100 Medium

C=O stretch (Carboxylic Acid) 1680 - 1720 Strong

C=C and C=N stretch

(Aromatic Rings)
1450 - 1600 Medium to Strong

C-F stretch 1100 - 1300 Strong

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound.

Experimental Protocol for MS Analysis
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for

this type of molecule.
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Data Acquisition: The analysis can be performed in either positive or negative ion mode.

Expected MS Data
The molecular weight of 3-(2,5-Difluorophenyl)picolinic acid (C₁₂H₇F₂NO₂) is 235.19 g/mol .

Positive Ion Mode: The spectrum is expected to show a prominent peak for the protonated

molecule [M+H]⁺ at m/z 236.

Negative Ion Mode: The spectrum should show a strong signal for the deprotonated

molecule [M-H]⁻ at m/z 234.

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition

with high accuracy.

Visualization of Molecular Structure and Key
Correlations
The following diagram illustrates the molecular structure of 3-(2,5-Difluorophenyl)picolinic
acid and highlights the key atoms for spectroscopic analysis.

Caption: Molecular structure of 3-(2,5-Difluorophenyl)picolinic acid.

Conclusion
The comprehensive spectroscopic analysis of 3-(2,5-Difluorophenyl)picolinic acid,

employing a combination of NMR (¹H, ¹³C, ¹⁹F), IR, and MS techniques, is essential for its

unambiguous structural confirmation and purity assessment. By understanding the expected

spectral features based on its constituent chemical moieties, researchers can confidently

identify and characterize this compound, ensuring its suitability for downstream applications.

The methodologies and predicted data presented in this guide provide a robust framework for

the analysis of this and structurally related molecules.

References
As this guide is a predictive analysis based on established spectroscopic principles, direct

literature references for the complete experimental data of 3-(2,5-Difluorophenyl)picolinic
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acid were not available through the conducted searches. The interpretation is based on

standard NMR, IR, and MS correlation tables and the known spectral characteristics of picolinic

acid and fluorinated aromatic compounds.

To cite this document: BenchChem. [Spectroscopic Characterization of 3-(2,5-
Difluorophenyl)picolinic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3095147/docs#spectroscopic-
characterization-of-3-2-5-difluorophenyl-picolinic-acid-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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